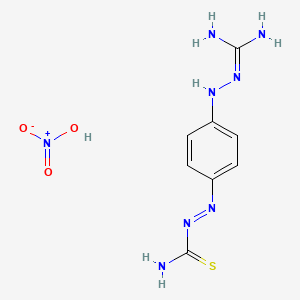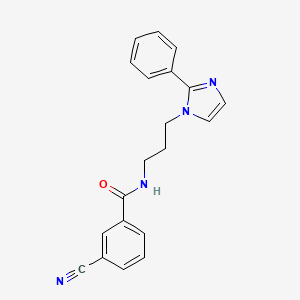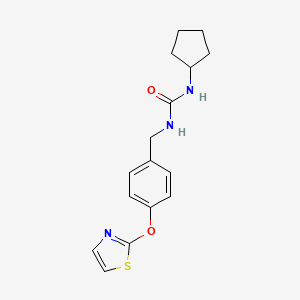
N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzoylpiperazine, a phenylsulfonyl group, and an amide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a benzoylpiperazine moiety suggests a bicyclic structure, while the phenylsulfonyl and amide groups are likely to contribute additional rings or chain structures .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the benzoylpiperazine, phenylsulfonyl, and amide functional groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure and the presence of its functional groups. For example, it might have a relatively high molecular weight and could be expected to exhibit strong intermolecular interactions due to the presence of multiple polar groups .Applications De Recherche Scientifique
Antioxidant Capacity Assays : A review on ABTS/PP Decolorization Assay discusses the reaction pathways underlying antioxidant capacity assays using ABTS•+ radical cation-based assays, highlighting the importance of elucidating reaction pathways for specific antioxidants and their implications for evaluating antioxidant capacity in various systems. This information can be vital when considering the antioxidant potential of various compounds, including complex benzoylpiperazin derivatives (Ilyasov et al., 2020).
Drug Metabolism and Toxicology : A study on the chemistry and pharmacology of novel synthetic opioids provides insights into the structure-activity relationships, metabolic pathways, and pharmacokinetic properties of psychoactive substances. This research could be relevant for understanding how modifications to chemical structures, similar to the one , might affect biological activity and metabolic stability (Sharma et al., 2018).
Enzymatic Degradation of Pollutants : Research on the use of enzymes and redox mediators for the degradation of organic pollutants in wastewater highlights the potential for enzymatic approaches to address recalcitrant compounds. Compounds with specific structural features may interact differently with enzymes and mediators, impacting the efficiency of pollutant degradation processes (Husain & Husain, 2007).
Advanced Oxidation Processes : A comprehensive review on the degradation of acetaminophen by advanced oxidation processes, including the identification of by-products and their biotoxicity, outlines the complexity of chemical degradation in aquatic environments. This is pertinent for understanding how similar compounds may undergo degradation and the potential environmental and health impacts of their by-products (Qutob et al., 2022).
Clinical Applications and Drug Safety : The effects of certain cephalosporin antibiotics on alcohol metabolism provide an example of how specific chemical groups in drug molecules can lead to unexpected interactions and side effects, such as the inhibition of aldehyde dehydrogenase leading to an Antabuse-like reaction. This underscores the importance of understanding the metabolic and pharmacodynamic properties of new compounds (Kitson, 1987).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-20-9-8-12-22(19-20)24(31)28-25(36(34,35)23-13-6-3-7-14-23)27(33)30-17-15-29(16-18-30)26(32)21-10-4-2-5-11-21/h2-14,19,25H,15-18H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRCUFVDZJSDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2636511.png)
![N-[1-(Oxan-4-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2636513.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide](/img/structure/B2636516.png)



![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)




![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)